molecular formula C23H23N5O3S B2933395 N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894048-57-8

N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2933395
CAS No.: 894048-57-8
M. Wt: 449.53
InChI Key: PLZQFFKVQQNVIK-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. Key structural features include:

  • Triazolopyridazine backbone: Provides a planar heterocyclic system conducive to π-π stacking interactions in biological targets.
  • 4-Ethylphenyl substituent at position 6: Introduces hydrophobicity and steric bulk.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-15-5-7-16(8-6-15)18-10-12-21-25-26-23(28(21)27-18)32-14-22(29)24-17-9-11-19(30-2)20(13-17)31-3/h5-13H,4,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZQFFKVQQNVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has attracted significant interest due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and its biological effects based on available research findings.

Chemical Structure and Synthesis

The compound features a triazolopyridazine core , a dimethoxyphenyl moiety , and a thioacetamide group . The synthesis typically involves multi-step organic reactions starting from the preparation of the triazolopyridazine core followed by the introduction of the dimethoxyphenyl and ethylphenyl groups. Common reagents include sodium hydride and solvents like dimethylformamide (DMF). The overall process can be outlined as follows:

  • Synthesis of Triazolopyridazine Core
  • Introduction of Dimethoxyphenyl Group
  • Formation of Thioacetamide Linkage

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural components may enhance binding affinity through hydrophobic interactions and contribute to the compound’s stability and solubility.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazole and pyridazine rings have been shown to inhibit cancer cell proliferation effectively. In vitro assays have demonstrated that related compounds can induce apoptosis in various cancer cell lines.

CompoundCell LineIC50 Value (μM)Reference
Compound AA54949.85
Compound BHCT11625

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds with similar frameworks. For example, studies on triazole derivatives have shown moderate to excellent antifungal activity against various pathogens.

Anti-inflammatory Effects

Compounds structurally related to this compound have been investigated for their anti-inflammatory effects. These compounds often modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the anticancer potential of a series of triazole derivatives in vitro against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 10 to 50 μM across different cell lines .
  • Case Study on Antimicrobial Activity : Another investigation assessed the antifungal properties of related triazole compounds against common fungal strains. The findings suggested that these compounds could inhibit fungal growth effectively at concentrations below 100 μM .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with derivatives bearing substituent variations:

Compound Name Substituent at Position 6 Substituent at Position 3 Molecular Formula Molecular Weight Key Features
N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (Target Compound) 4-Ethylphenyl N/A (thioacetamide link) C23H23N5O3S* ~465.5 (est.) Balanced hydrophobicity; moderate electron-donating effects
N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 3-Nitrophenyl N/A C21H18N6O5S 466.5 Electron-withdrawing nitro group; reduced solubility
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N/A 4-Methoxyphenyl C22H21N5O4S 451.5 Enhanced lipophilicity; methoxy improves membrane permeability

*Estimated based on structural similarity to and .

Substituent-Driven Property Differences

  • Electron-Donating vs. The 3-nitrophenyl group () introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to poor solubility .
  • Positional Effects :
    • Substitution at position 3 (e.g., 4-methoxyphenyl in ) likely alters binding interactions in biological systems compared to position 6 substitutions.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic coupling. A common approach includes:

Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazinones under reflux in acetic acid.

Thioether linkage : Reaction of the triazolo-pyridazine intermediate with α-chloroacetamide derivatives (e.g., N-(3,4-dimethoxyphenyl)-2-chloroacetamide) in the presence of a base like K₂CO₃ in DMF at 80–100°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Key parameters include stoichiometric control of the thiolation step and inert atmosphere to prevent oxidation .

Q. How can spectroscopic methods be employed to characterize the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for triazolo-pyridazine and dimethoxyphenyl groups) and methyl/methylene signals (e.g., ethylphenyl CH₃ at δ 1.2–1.4 ppm). Methoxy groups typically resonate at δ 3.7–3.9 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 475.16 for C₂₅H₂₃N₅O₃S).
  • IR Spectroscopy : Detect thioamide C=S stretches (~650 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Replace DMF with DMSO for higher thioether coupling efficiency (reported 15–20% yield increase in analogous triazolo-pyridazine syntheses) .

  • Catalysis : Use Pd(OAc)₂ (5 mol%) to accelerate cyclization steps, reducing reaction time from 24 h to 8 h .

  • Workflow Example :

    StepParameterOptimal ConditionYield Improvement
    1SolventDMSO+20%
    2CatalystPd(OAc)₂-60% time
    3PurificationHPLC (C18 column)Purity >99%

Q. How can contradictions in biological activity data be systematically addressed?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For kinase inhibition studies, validate ATP concentration (e.g., 10 µM vs. 100 µM) .
  • Structural analogs : Compare substituent effects. For instance, replacing the 4-ethylphenyl group with a 4-fluorophenyl moiety (as in ) may alter target binding affinity due to electronic effects.
  • Data Validation : Replicate experiments under controlled conditions (temperature, pH) and use orthogonal assays (e.g., SPR and fluorescence polarization for binding studies) .

Q. What computational strategies predict pharmacokinetic properties of this compound?

Methodological Answer:

  • Lipophilicity (LogP) : Calculate using software like MarvinSketch (predicted LogP = 3.2 for C₂₅H₂₃N₅O₃S), critical for blood-brain barrier penetration .
  • Metabolic Stability : Apply CYP450 isoform docking (e.g., CYP3A4) to identify vulnerable sites for oxidation (e.g., methoxy groups).
  • ADMET Prediction : Tools like SwissADME assess absorption (Caco-2 permeability: 0.8 × 10⁻⁶ cm/s) and toxicity (AMES test: negative) .

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